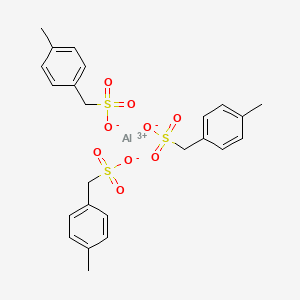
Aluminum xylenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum xylenesulfonate is a chemical compound that belongs to the class of aluminum salts of xylenesulfonic acid. It is known for its solubility in water and its use as a surfactant in various industrial applications. The compound is often utilized in formulations where enhanced solubility and stability are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum xylenesulfonate can be synthesized through the reaction of aluminum hydroxide with xylenesulfonic acid. The reaction typically involves dissolving aluminum hydroxide in water and then adding xylenesulfonic acid under controlled temperature and pH conditions. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of aluminum sulfate and sodium xylenesulfonate. The reaction is carried out in large reactors where aluminum sulfate is reacted with sodium xylenesulfonate in an aqueous medium. The resulting product is then purified and concentrated to obtain this compound in the desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum xylenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other aluminum-containing compounds.
Substitution: The sulfonate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce aluminum hydroxide or other aluminum salts.
Applications De Recherche Scientifique
Aluminum xylenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of detergents, cleaning agents, and other industrial formulations due to its solubility and stability properties.
Mécanisme D'action
The mechanism of action of aluminum xylenesulfonate involves its ability to interact with various molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other substances. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways can vary depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum sulfate: Another aluminum salt used in water treatment and as a coagulant.
Aluminum chloride: Commonly used in antiperspirants and as a catalyst in chemical reactions.
Calcium xylenesulfonate: Similar to aluminum xylenesulfonate but with calcium as the central metal ion.
Uniqueness
This compound is unique due to its specific combination of aluminum and xylenesulfonic acid, which imparts distinct solubility and surfactant properties. Its ability to function effectively in various industrial and scientific applications sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C24H27AlO9S3 |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
aluminum;(4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/3C8H10O3S.Al/c3*1-7-2-4-8(5-3-7)6-12(9,10)11;/h3*2-5H,6H2,1H3,(H,9,10,11);/q;;;+3/p-3 |
Clé InChI |
ZHQLGEUOSQKESV-UHFFFAOYSA-K |
SMILES canonique |
CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


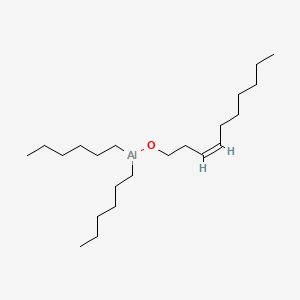
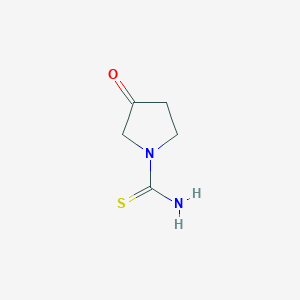
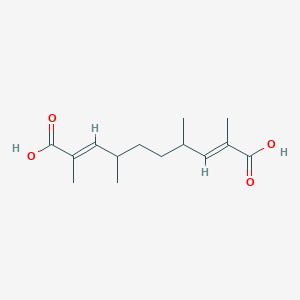

![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

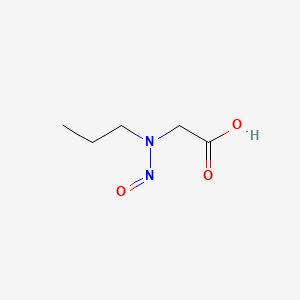
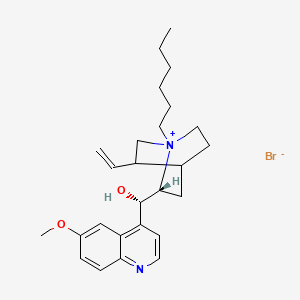
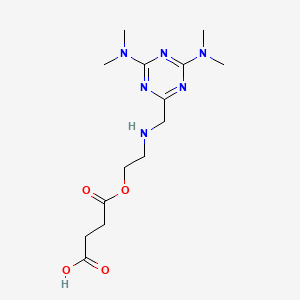

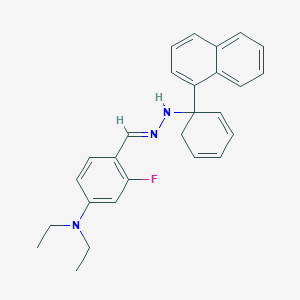
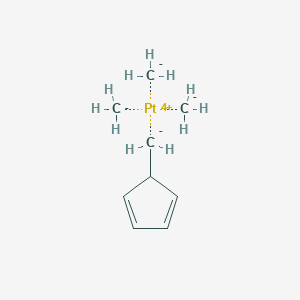
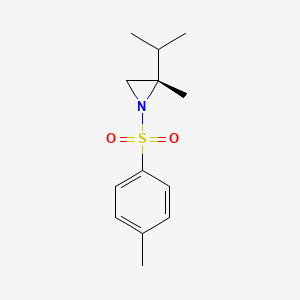
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
